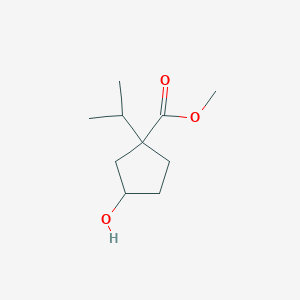
2-Amino-N-methyl-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-methyl-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide is a chemical compound with a complex molecular structure. It is characterized by the presence of an amino group, a sulfonamide group, and a pyridine ring, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-aminomethylpyridine with chloroethanesulfonamide in the presence of a suitable base. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as dimethylformamide (DMF), under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production. The choice of solvent, temperature, and reaction time are carefully controlled to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amines or amides.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: In medicine, 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide is explored for its therapeutic properties. It has been investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine: This compound shares a similar pyridine ring structure but differs in the presence of an additional amino group.
N-Methyl-N-(2-pyridinyl)ethyl-2-pyridineethanamine: Another related compound with a pyridine ring and an ethanamine group.
Uniqueness: 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to act as both a nucleophile and an electrophile makes it particularly versatile in synthetic chemistry.
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-12(15(13,14)7-5-10)8-9-4-2-3-6-11-9/h2-4,6H,5,7-8,10H2,1H3 |
InChI Key |
XYPRZFUSTZGKKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=N1)S(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


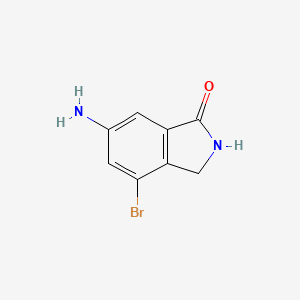
![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)
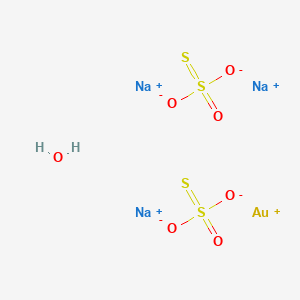
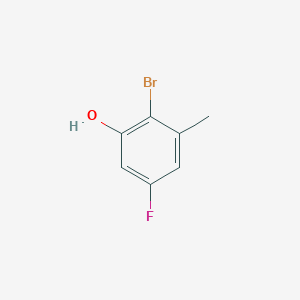
![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)
![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)
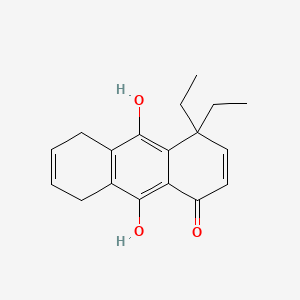


![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)
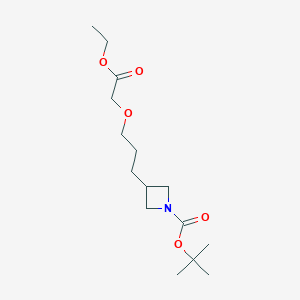

![rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one;hydrochloride](/img/structure/B15362085.png)
